Chemical Properties of Methyl 6-methoxypyridazine-4-carboxylate: A Technical Guide
Chemical Properties of Methyl 6-methoxypyridazine-4-carboxylate: A Technical Guide
Topic: Chemical Properties of Methyl 6-methoxypyridazine-4-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 6-methoxypyridazine-4-carboxylate (CAS: 1909347-83-6) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. As a 1,2-diazine derivative, it offers a unique electronic profile compared to its pyridine and pyrimidine analogs. The pyridazine ring's high nitrogen content contributes to lowered lipophilicity (LogP) and increased aqueous solubility, making this scaffold a valuable bioisostere for phenyl or pyridine rings in drug design.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, reactivity profiles, and applications in medicinal chemistry.
Structural Analysis & Physicochemical Properties[1]
The compound features a pyridazine core substituted at the C-4 position with a methyl ester and at the C-6 position with a methoxy group.[1][2][3] The 1,2-diazine system is electron-deficient, rendering the ring susceptible to nucleophilic attack, while the methoxy group acts as a weak donor, modulating the ring's electrophilicity.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | Methyl 6-methoxypyridazine-4-carboxylate | |
| CAS Number | 1909347-83-6 | Parent Acid: 1427202-39-8 |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| SMILES | COC1=NN=CC(C(=O)OC)=C1 | |
| Predicted LogP | ~0.5 - 0.8 | Lower than phenyl analogs due to N-N bond polarity. |
| H-Bond Acceptors | 4 | N1, N2, O(methoxy), O(carbonyl) |
| H-Bond Donors | 0 | |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Low solubility in water (neutral form). |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Pyridazine N is weakly basic. |
Synthetic Routes[5][6][7][8][9]
The synthesis of Methyl 6-methoxypyridazine-4-carboxylate typically follows a nucleophilic aromatic substitution (
Primary Synthetic Pathway: Displacement
The most robust route involves the methoxylation of Methyl 6-chloropyridazine-4-carboxylate . The chlorine atom at C-6 is activated by the adjacent nitrogen atoms and the electron-withdrawing ester group at C-4 (para-like position), facilitating displacement by methoxide.
Protocol:
-
Starting Material: Methyl 6-chloropyridazine-4-carboxylate (CAS 1093860-48-0).
-
Reagent: Sodium methoxide (NaOMe) in anhydrous methanol.
-
Conditions: Reflux for 2–6 hours or stir at RT depending on substrate activation.
-
Workup: Neutralization with acetic acid, solvent evaporation, and extraction with ethyl acetate.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The methoxide nucleophile attacks the C-6 position, forming a Meisenheimer-like complex stabilized by the diaza-ring, followed by the elimination of the chloride ion.
Alternative Pathway: De Novo Ring Construction
Less common but useful for isotopic labeling or specific substitution patterns is the condensation of diazo compounds with cyclopropenes or the reaction of hydrazine with specific dicarbonyl precursors followed by oxidation.
Visualization: Synthetic Workflow
Figure 1:
Reactivity Profile
Understanding the reactivity of Methyl 6-methoxypyridazine-4-carboxylate is critical for its use as a drug scaffold. It possesses two distinct reactive centers: the ester functionality at C-4 and the pyridazine ring itself.
Ester Transformations (C-4)
The ester group is highly amenable to standard manipulations:
-
Hydrolysis: Treatment with LiOH or NaOH yields 6-methoxypyridazine-4-carboxylic acid (CAS 1427202-39-8), a versatile acid intermediate.
-
Amidation: Direct reaction with amines (often catalyzed by Lewis acids or via the acid chloride) yields carboxamides, a common motif in kinase inhibitors.
-
Reduction: Reduction with
or yields the corresponding alcohol, (6-methoxypyridazine-4-yl)methanol .
Ring Reactivity (C-3/C-5/C-6)
-
Electrophilic Attack: The pyridazine ring is electron-deficient (
-deficient), making it resistant to electrophilic aromatic substitution (e.g., nitration, halogenation) unless strongly activated. -
Nucleophilic Attack: The C-3 and C-5 positions are susceptible to nucleophilic addition, particularly by carbon nucleophiles (e.g., Grignard reagents) or radical alkylation (Minisci reaction).
-
Demethylation: The methoxy group can be cleaved using
or to generate the pyridazinone tautomer (6-oxo-1,6-dihydropyridazine), a privileged pharmacophore.
Visualization: Reactivity Map
Figure 2: Functionalization map highlighting divergent synthetic pathways from the core scaffold.
Applications in Medicinal Chemistry
Bioisosterism
The pyridazine ring serves as a bioisostere for phenyl, pyridine, and pyrimidine rings.
-
Solubility: The presence of two adjacent nitrogen atoms significantly increases polarity and aqueous solubility compared to benzene.
-
Metabolic Stability: Pyridazines are often more metabolically stable than phenyl rings, which are prone to oxidative metabolism (CYP450).
-
H-Bonding: The N-N motif acts as a specific hydrogen bond acceptor, potentially engaging unique binding pockets in enzymes or receptors (e.g., kinase hinge regions).
Case Study Context: Risdiplam Analogs
While Risdiplam (Evrysdi) utilizes a specific imidazo[1,2-b]pyridazine core, the 6-methoxypyridazine-4-carboxylate scaffold is structurally homologous to intermediates used in the synthesis of SMN2 splicing modifiers. The ability to convert the methoxy group to a pyridazinone (via demethylation) allows access to the "lactam-like" hydrogen bonding patterns crucial for RNA-binding small molecules.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to moisture-induced hydrolysis over long periods.
-
Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Stability: Stable under standard organic synthesis conditions but avoid strong acids if the methoxy group needs to be preserved (risk of demethylation).
References
-
Synthesis of Pyridazine Carboxylates: Rimaz, M., & Khalafy, J. (2010). A novel one-pot, three-component synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates in water. Arkivoc, 2010(2), 110-117.[4] Link
-
Reactivity of Pyridazines: Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Link
-
Risdiplam Intermediate Synthesis: A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid. Molecules, 2025.[5][6][7][8] Link
-
Minisci Alkylation of Pyridines/Diazines: Duncton, M. A. (2011). Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles. Med. Chem. Commun., 2, 1135. Link
-
Compound Data: PubChem. Methyl 6-methoxypyridazine-4-carboxylate (Analogous Structures). Link
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